![molecular formula C16H12N2O3 B14619888 Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- CAS No. 60498-31-9](/img/structure/B14619888.png)
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- typically involves the cyclization of anthranilic acid amides. The reaction conditions often require heating under reflux in a suitable solvent such as acetonitrile. The process may involve the use of catalysts to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
- 2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide
- 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Propiedades
Número CAS |
60498-31-9 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-12-8-6-11(7-9-12)15-18-14-5-3-2-4-13(14)16(20)21-15/h2-9H,1H3,(H,17,19) |
Clave InChI |
SOTQWBOGQWEBPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


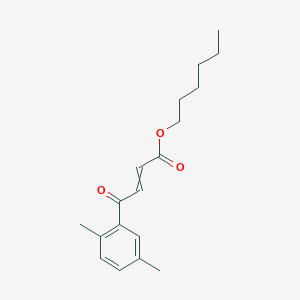
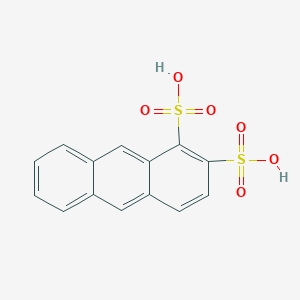

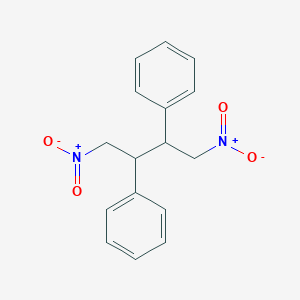
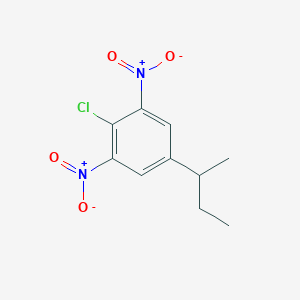

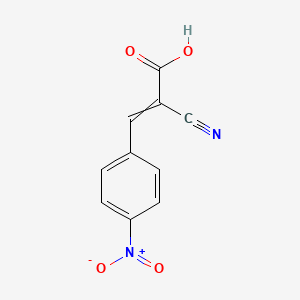



![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)



